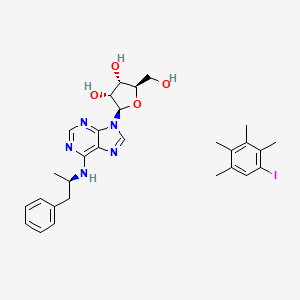
R-(-)-N6-(2-Phenyl-isopropyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
R-(-)-N6-(2-Phenyl-isopropyl)adenosine is a synthetic adenosine analog known for its high affinity and selectivity towards adenosine receptors, particularly the A1 receptor. This compound is often used in scientific research to study the physiological and pharmacological effects of adenosine receptor activation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-N6-(2-Phenyl-isopropyl)adenosine typically involves the alkylation of adenosine with a suitable phenyl-isopropyl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
化学反应分析
Types of Reactions
R-(-)-N6-(2-Phenyl-isopropyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the adenosine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
科学研究应用
R-(-)-N6-(2-Phenyl-isopropyl)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleophilic substitution and other organic reactions.
Biology: Employed in studies of adenosine receptor function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiac arrhythmias and neurodegenerative diseases.
Industry: Utilized in the development of adenosine receptor agonists and antagonists for pharmaceutical applications.
作用机制
R-(-)-N6-(2-Phenyl-isopropyl)adenosine exerts its effects by binding to adenosine receptors, particularly the A1 receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates various physiological processes such as heart rate, neurotransmitter release, and inflammatory responses.
相似化合物的比较
Similar Compounds
- N6-Cyclopentyladenosine (CPA)
- N6-(L-2-Phenyl-isopropyl)adenosine (L-PIA)
- N6-(D-2-Phenyl-isopropyl)adenosine (D-PIA)
Uniqueness
R-(-)-N6-(2-Phenyl-isopropyl)adenosine is unique due to its high selectivity for the A1 adenosine receptor and its potent agonistic activity. This makes it a valuable tool in research for dissecting the roles of adenosine receptors in various physiological and pathological processes.
属性
分子式 |
C29H36IN5O4 |
|---|---|
分子量 |
645.5 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C19H23N5O4.C10H13I/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19;1-6-5-10(11)9(4)8(3)7(6)2/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23);5H,1-4H3/t11-,13-,15-,16-,19-;/m1./s1 |
InChI 键 |
VDSXMPKUZDKEFM-DAGOYZIWSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
规范 SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12827968.png)
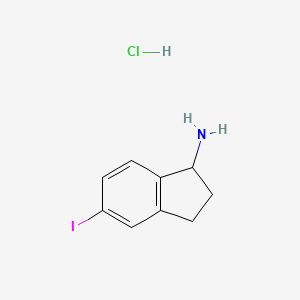
![4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid](/img/structure/B12827977.png)
![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
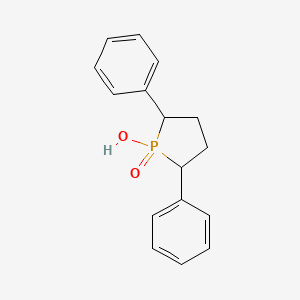
![3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)
![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)
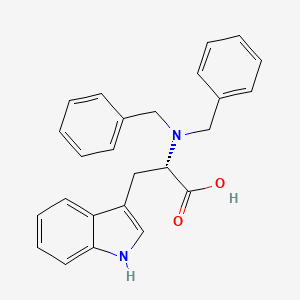


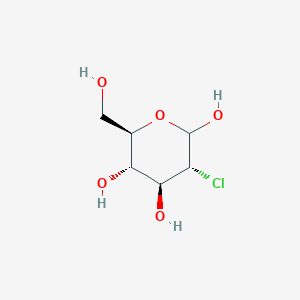
![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
